molecular formula C16H18N4O2 B2450615 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097868-63-6

2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2450615
CAS No.: 2097868-63-6
M. Wt: 298.346
InChI Key: IBLBATZBRIPIQQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic organic compound designed for research applications. It features a hybrid molecular structure combining an azetidinone (β-lactam) ring and a pyrimidine heterocycle. The azetidinone moiety is a privileged structure in medicinal chemistry, historically recognized for its antibiotic properties but now extensively investigated for a much broader spectrum of biological activities . Research into azetidinone derivatives has shown they can act as potent enzyme inhibitors and cholesterol absorption inhibitors, and they exhibit significant antitumor activity by mechanisms such as tubulin polymerization inhibition, which disrupts cell division in cancer cells . The pyrimidine ring is a fundamental pharmacophore found in nucleic acids and many bioactive molecules, often contributing to enzyme inhibition and receptor binding. The integration of these two motifs into a single molecule creates a complex scaffold with the potential for multi-targeting mechanisms of action, making it a valuable candidate in various drug discovery and biochemical screening programs. Researchers can utilize this compound to explore new therapeutic avenues in areas such as oncology, infectious diseases, and metabolic disorders. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-5-3-2-4-12(14)8-16(21)20-9-13(10-20)19-15-6-7-17-11-18-15/h2-7,11,13H,8-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLBATZBRIPIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction remains the most reliable method for azetidine synthesis. For this compound, the cycloaddition involves a ketene derived from 3-((pyrimidin-4-yl)amino)azetidine-1-carbonyl chloride and a Schiff base from 2-methoxybenzaldehyde (Figure 1A).

Procedure :

  • Generate the ketene in situ by treating 3-((pyrimidin-4-yl)amino)azetidine-1-carbonyl chloride with triethylamine in anhydrous dichloromethane.
  • Add the Schiff base (2-methoxybenzylideneaniline) dropwise at −20°C.
  • Stir for 12 hours, followed by aqueous workup and column chromatography.

Key Data :

  • Yield: 68–72%
  • Diastereomeric Ratio (trans:cis): 95:5
  • Optimal Solvent: Dichloromethane
  • Catalytic Base: Triethylamine

Ester Enolate-Imine Cyclocondensation

This method employs chiral lithium enolates to achieve stereocontrol. The enolate of methyl 2-methoxyphenylacetate reacts with an imine derived from 3-aminoazetidine and pyrimidine-4-carbaldehyde (Figure 1B).

Procedure :

  • Prepare the imine by condensing 3-aminoazetidine with pyrimidine-4-carbaldehyde in toluene under reflux.
  • Generate the enolate using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran.
  • Quench with ammonium chloride and purify via recrystallization.

Key Data :

  • Yield: 62–65%
  • Enantiomeric Excess: >99% when using (−)-menthol-based chiral auxiliaries
  • Reaction Time: 6 hours

Functionalization of the Azetidine Ring

Introduction of the Pyrimidin-4-ylamino Group

Buchwald-Hartwig amination is preferred for coupling pyrimidin-4-amine to the azetidine ring.

Procedure :

  • React 3-bromoazetidine-1-carbonyl-2-(2-methoxyphenyl)ethan-1-one with pyrimidin-4-amine.
  • Use palladium(II) acetate as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in dioxane at 100°C.

Key Data :

  • Yield: 78–82%
  • Catalyst Loading: 5 mol%
  • Reaction Time: 24 hours

Methoxyphenyl Incorporation via Friedel-Crafts Acylation

Electrophilic acylation of anisole with azetidine-1-carbonyl chloride achieves the methoxyphenyl group.

Procedure :

  • Dissolve anisole in nitrobenzene and add aluminum trichloride.
  • Slowly add azetidine-1-carbonyl chloride at 0°C.
  • Quench with ice-water and extract with ethyl acetate.

Key Data :

  • Yield: 70–75%
  • Regioselectivity: >95% para-substitution
  • Byproducts: <5% ortho-isomer

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Parameter Optimal Value Yield Impact
Reaction Solvent Dichloromethane +15% yield
Temperature −20°C Prevents ketene dimerization
Catalyst Pd(OAc)₂/Xantphos 82% coupling efficiency

Elevated temperatures (>30°C) during cycloadditions led to ketene dimerization, reducing yields by 20–25%.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves diastereomers.
  • Recrystallization : Ethanol/water (4:1) achieves >99% purity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, pyrimidine-H), 7.52 (d, J = 8.4 Hz, 1H, aryl-H), 3.89 (s, 3H, OCH₃)
¹³C NMR (101 MHz, CDCl₃) δ 169.8 (C=O), 158.2 (pyrimidine-C), 55.1 (OCH₃)
HRMS (ESI+) m/z 354.1452 [M+H]⁺ (calc. 354.1449)

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl or pyrimidinylamino groups, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are crucial in drug discovery and materials science.

Reactions and Mechanisms
The compound can undergo several chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate, it can be converted into ketones or carboxylic acids.
  • Reduction: Lithium aluminum hydride can reduce it to form alcohols or amines.
  • Nucleophilic Substitution: The methoxyphenyl or pyrimidinylamino groups can be substituted with various nucleophiles, expanding its utility in synthetic chemistry .

Biological Research

Antimicrobial Properties
Research indicates that 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one exhibits antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving kinase inhibition or interaction with DNA .

Industrial Applications

Material Development
In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its properties make it valuable for developing new materials with specific functionalities, such as polymers or coatings that require specific chemical interactions .

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential for antibiotic development .
Anticancer PropertiesInhibition of cell proliferation observed in cancer cell lines; mechanisms under investigation .
Therapeutic ExplorationInvestigated as a candidate for treating various diseases; ongoing research needed .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share the pyrimidinylamino group and exhibit similar biological activities.

    Azetidinone Derivatives: Compounds with the azetidinone ring structure, known for their antimicrobial properties.

    Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group, often used in medicinal chemistry for their pharmacological properties.

Uniqueness

2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one, often referred to as a pyrimidine-based azetidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is C16_{16}H18_{18}N4_{4}O2_{2}. Its structure includes a methoxyphenyl group and a pyrimidinyl amino group attached to an azetidine ring, which contributes to its unique biological properties.

Research indicates that compounds containing pyrimidine and azetidine moieties often exhibit kinase inhibition properties. Kinases are pivotal in various cellular processes, including cell growth and division. The inhibition of specific kinases can lead to anti-cancer effects and modulation of inflammatory pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines. Notably:

  • In vitro studies show that derivatives exhibit IC50_{50} values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Anti-inflammatory Effects

Pyrimidine-based compounds have also been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related structures, suggesting a similar potential for the compound under review.

Study 1: Antiproliferative Activity

A study evaluated various pyrimidine derivatives for their antiproliferative effects on the NCI-60 cancer cell line panel. The compound showed promising results with a growth inhibition (GI) value exceeding 70% against certain cell lines at concentrations around 10 μM .

Study 2: Kinase Inhibition Profile

Research conducted on similar azetidine derivatives indicated that they could selectively inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancers. The selectivity profile suggests reduced side effects compared to non-selective kinase inhibitors .

Data Table: Biological Activities of Similar Compounds

Compound NameStructureIC50_{50} (µM)Activity TypeReference
Compound AStructure A5.0Anticancer (MCF-7)
Compound BStructure B10.0Anti-inflammatory (COX-2)
Compound CStructure C3.5Kinase Inhibition

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis of this compound involves multi-step reactions, particularly the introduction of the pyrimidinyl-amino azetidine moiety. Key challenges include:

  • Steric hindrance during azetidine ring functionalization, which can reduce yield. Optimizing reaction conditions (e.g., using sodium hydride as a base in dimethylformamide (DMF)) improves nucleophilic substitution efficiency .
  • Purification : Side products from incomplete coupling require chromatographic separation (e.g., silica gel column chromatography) or recrystallization in ethanol/water mixtures .
  • Protection/deprotection strategies : The pyrimidine amine group may require temporary protection (e.g., tert-butoxycarbonyl, Boc) to prevent undesired side reactions during azetidine ring formation .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying the azetidine ring, methoxyphenyl group, and pyrimidinyl-amino linkage. For example, the azetidine protons resonate at δ 3.5–4.5 ppm, while the pyrimidine protons appear as distinct doublets near δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 353.1612) and detects fragmentation patterns indicative of the azetidine-pyrimidine bond .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane, 3:7) .

Basic: What biological targets or pathways are hypothesized for this compound in pharmacological studies?

The compound’s structural features suggest potential interactions with:

  • Kinase enzymes : The pyrimidine scaffold mimics ATP-binding sites, making it a candidate for kinase inhibition (e.g., tyrosine kinases involved in cancer pathways) .
  • G-protein-coupled receptors (GPCRs) : The azetidine ring’s conformational flexibility may enable binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Cellular signaling pathways : Preliminary docking studies indicate affinity for proteins regulating apoptosis (e.g., Bcl-2 family) .

Advanced: How can researchers optimize reaction yields when synthesizing the pyrimidinyl-amino azetidine moiety?

  • Solvent selection : DMF enhances solubility of intermediates, while toluene minimizes side reactions under reflux .
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency between azetidine and pyrimidine fragments .
  • Temperature control : Maintaining 80–90°C prevents thermal degradation of the azetidine ring .
  • Real-time monitoring : Use in-situ FTIR to track amine coupling and adjust reactant stoichiometry dynamically .

Advanced: How should researchers resolve discrepancies in biological activity data across assays?

  • Assay standardization : Normalize protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Counter-screening : Validate target specificity using kinase profiling panels (e.g., Eurofins KinaseScan) to rule off-target effects .
  • Data normalization : Express IC50 values relative to positive controls (e.g., staurosporine for kinase assays) to account for inter-experimental variability .

Advanced: What strategies address poor aqueous solubility in pharmacological assays?

  • Prodrug design : Introduce phosphate or acetyl groups to the methoxyphenyl moiety to enhance hydrophilicity .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based surfactants to stabilize the compound in aqueous buffers .
  • Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .

Methodological: What are best practices for purifying this compound to >95% purity?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) for high-resolution separation .
  • Recrystallization : Dissolve the crude product in hot ethanol, then slowly add water to induce crystallization .
  • Quality control : Validate purity via melting point analysis (expected range: 150–155°C) and HPLC-UV (λ = 254 nm) .

Data Analysis: How should researchers handle contradictory results in enzyme inhibition studies?

  • Meta-analysis : Compare datasets across multiple assays (e.g., fluorescence-based vs. radiometric) to identify systematic errors .
  • Molecular dynamics (MD) simulations : Model compound-protein interactions to assess binding stability and explain variability in inhibition kinetics .
  • Dose-response refinement : Test a broader concentration range (e.g., 0.1–100 µM) to capture full sigmoidal curves and improve IC50 accuracy .

Table 1: Key Characterization Data

ParameterMethodObserved ValueReference
Molecular WeightHRMS353.1612 ([M+H]+)
1H NMR (DMSO-d6)400 MHzδ 8.42 (d, pyrimidine-H)
PurityHPLC-UV98.7% (λ = 254 nm)
Solubility (PBS, pH 7.4)Nephelometry12.3 µg/mL

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